4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic intermediate with both pyrazole heterocycle and borate functional group . It is a useful research compound.
Synthesis Analysis
The compound was synthesized by the one-step nucleophilic substitution reaction . Its structure was confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal of the title compound was measured by X-ray diffraction and subjected to the crystallographic and conformational analysis . The molecular structure was further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis
The synthesis pathway for the compound involves the reaction of 4-bromo-1-methylindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base.Physical and Chemical Properties Analysis
The compound has a molecular weight of 336.03 g/mol. More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Wu, Chen, Chen, and Zhou (2021) synthesized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl compounds and characterized them using spectroscopic methods and X-ray diffraction. They performed conformation analysis and density functional theory (DFT) calculations to understand the molecular structures and properties (Wu et al., 2021).
- Crystal Structure and DFT Study : Huang, Yang, Wu, Yang, Chen, Chai, and Zhao (2021) conducted a study on boric acid ester intermediates with benzene rings, confirming structures through various spectroscopic methods and single-crystal X-ray diffraction. They also used DFT to analyze molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Applications in Polymer and Material Science
- Polymer Synthesis : Fischer, Baier, and Mecking (2013) used complexes containing 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane for Suzuki-Miyaura chain growth polymerization to create heterodisubstituted polyfluorenes, which were used to produce nanoparticles exhibiting bright fluorescence emission (Fischer et al., 2013).
- Fluorescence Probes for Hydrogen Peroxide Detection : Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, and James (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. They explored the fluorescence response of these probes, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).
Molecular and Chemical Reactivity Studies
- Reactivity and Stability Analysis : Morrison, Issa, Bhadbhade, Groebler, Witting, Kassiou, Rutledge, and Rendina (2010) prepared boronated phosphonium salts containing arylboronic acid and investigated their cytotoxicities and boron uptake in vitro. This study provided insights into the reactivity and potential biomedical applications of these compounds (Morrison et al., 2010).
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the targets are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the Suzuki–Miyaura reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by 5-Bromo-2-nitrilephenylboronic acid pinacol ester . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the kinetics of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is dependent on the substituents in the aromatic ring and the ph . This could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the action of 5-Bromo-2-nitrilephenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 5-Bromo-2-nitrilephenylboronic acid pinacol ester can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C . Additionally, the rate of hydrolysis of phenylboronic pinacol esters, which could impact the efficacy and stability of the compound, is considerably accelerated at physiological pH .
Future Directions
The compound has great research significance due to its characteristics of both pyrazole heterocycle and borate functional group . It has become an important intermediate in the fields of medicine, organic synthesis, and fine chemicals . In particular, it can participate in the Suzuki reaction to synthesize complex and active organic molecules which are widely used in the fields of natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
Boronic esters like this compound are usually bench stable . They are also susceptible to hydrolysis, especially at physiological pH .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Properties
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFOEKGRPYYDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699295 | |
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-20-6 | |
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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